molecular formula C11H11N3O B023103 4-Amino-5-benzyl-1H-pyrimidin-2-one CAS No. 108044-72-0

4-Amino-5-benzyl-1H-pyrimidin-2-one

Cat. No. B023103
M. Wt: 201.22 g/mol
InChI Key: NYQBSMYADPSZEM-UHFFFAOYSA-N
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Description

4-Amino-5-benzyl-1H-pyrimidin-2-one is a chemical compound with the molecular formula C11H11N3O . It is a type of pyrimidine, which is a class of organic compounds that are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrimidine derivatives like 4-Amino-5-benzyl-1H-pyrimidin-2-one has been a topic of interest in recent research. For instance, one study discusses the use of Brønsted acidic ionic liquid as an efficient and recyclable catalyst for the synthesis of benzo [4,5]imidazo [1,2- a ]pyrimidines . The reactions proceeded smoothly with a broad scope of substrates providing the expected products in good to excellent yields under an atom-economical pathway .


Molecular Structure Analysis

While specific structural analysis data for 4-Amino-5-benzyl-1H-pyrimidin-2-one was not found, it’s important to note that pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Future Directions

The future directions in the research of pyrimidine derivatives like 4-Amino-5-benzyl-1H-pyrimidin-2-one could involve the development of new synthesis methods, exploration of their biological activities, and their potential applications in various fields . For instance, one study discusses the potential of various derivatives of these skeletons to be used not only as drugs, but also as organoelectronic materials, fluorescent materials, etc .

properties

IUPAC Name

6-amino-5-benzyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-10-9(7-13-11(15)14-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQBSMYADPSZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(NC(=O)N=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70478878
Record name 2(1H)-Pyrimidinone,6-amino-5-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-benzyl-1H-pyrimidin-2-one

CAS RN

108044-72-0
Record name 2(1H)-Pyrimidinone,6-amino-5-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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